molecular formula C11H11NO2 B8419507 1-(6-(Furan-3-yl)pyridin-3-yl)ethanol

1-(6-(Furan-3-yl)pyridin-3-yl)ethanol

Cat. No.: B8419507
M. Wt: 189.21 g/mol
InChI Key: OZFAAQQLPRMZCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(Furan-3-yl)pyridin-3-yl)ethanol is a heterocyclic compound featuring a pyridine ring substituted with a furan group at the 6-position and an ethanol moiety at the 3-position. These analogs are frequently utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and functional group compatibility .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-[6-(furan-3-yl)pyridin-3-yl]ethanol

InChI

InChI=1S/C11H11NO2/c1-8(13)9-2-3-11(12-6-9)10-4-5-14-7-10/h2-8,13H,1H3

InChI Key

OZFAAQQLPRMZCL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)C2=COC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Pyridin-3-yl Ethanol Derivatives

Compound Name Substituent (Pyridine Position 6) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
1-(6-(Furan-3-yl)pyridin-3-yl)ethanol Furan-3-yl C₁₁H₁₁NO₂ 189.21 (calculated) Hypothesized: Pharmaceutical intermediate -
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol Trifluoromethyl C₈H₇F₃NO 206.15 Pharmaceutical intermediate (e.g., kinase inhibitors)
1-(6-Fluoropyridin-3-yl)ethanol Fluorine C₇H₈FNO 141.14 Agrochemical research; solubility modifier
1-(6-Chloropyridin-3-yl)ethanol Chlorine C₇H₈ClNO 157.60 Pesticide synthesis; intermediate for cross-coupling reactions
1-Pyridin-3-yl-ethanol None (parent structure) C₇H₉NO 123.15 Solvent; chiral building block in organic synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.